molecular formula C9H8N2O4S B5809950 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

カタログ番号 B5809950
分子量: 240.24 g/mol
InChIキー: WSAWRDUGLYWWQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as Furosemide, is a widely used diuretic drug that is used to treat hypertension, edema, and congestive heart failure. It was first synthesized in 1962 by the pharmaceutical company Hoechst AG. Since then, Furosemide has become one of the most commonly prescribed diuretics in the world.

科学的研究の応用

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has been extensively studied for its diuretic properties and its effects on the cardiovascular system. It has been shown to be effective in reducing blood pressure, reducing edema, and improving cardiac function in patients with congestive heart failure. This compound has also been studied for its potential use in the treatment of acute kidney injury, liver disease, and pulmonary edema.

作用機序

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. This compound also has vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It can cause electrolyte imbalances, including hypokalemia, hyponatremia, and hypomagnesemia. This compound can also cause metabolic alkalosis and increase the risk of gout. In addition, this compound can cause ototoxicity, particularly in patients with pre-existing hearing loss.

実験室実験の利点と制限

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of advantages for lab experiments. It is a well-characterized drug that has been extensively studied, making it a reliable tool for researchers. This compound is also relatively inexpensive and widely available. However, this compound has a number of limitations. It can cause significant electrolyte imbalances, which can affect experimental outcomes. In addition, this compound has a short half-life, which can make it difficult to maintain consistent drug levels over an extended period of time.

将来の方向性

There are a number of potential future directions for research on 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. One area of interest is the use of this compound in the treatment of acute kidney injury. There is also interest in developing new formulations of this compound that have improved pharmacokinetic properties, such as extended release formulations. In addition, there is interest in developing new drugs that target the same pathway as this compound but have improved safety and efficacy profiles.
Conclusion
In conclusion, this compound is a widely used diuretic drug that has been extensively studied for its effects on the cardiovascular system and its potential use in the treatment of a range of conditions. While this compound has a number of advantages as a research tool, it also has limitations that must be taken into account. Future research on this compound is likely to focus on developing new formulations and exploring new therapeutic applications.

合成法

The synthesis of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride to form 5-chloro-2,4,6-triiodoisophthalic acid. This compound is then reacted with potassium thiocyanate to form this compound. The yield of this reaction is typically around 50%.

特性

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-7(13)3-5-16-9-11-10-8(15-9)6-2-1-4-14-6/h1-2,4H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWRDUGLYWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。